molecular formula C20H20FN3O B14178022 4-(4-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline CAS No. 922734-52-9

4-(4-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline

Katalognummer: B14178022
CAS-Nummer: 922734-52-9
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: UZUGJLQJNQQQJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with a suitable leaving group on the quinoline core.

    Attachment of the Piperazinyl Group: The piperazinyl group can be attached through a nucleophilic substitution reaction, where piperazine reacts with a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include halogenated compounds and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield reduced quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Fluorophenoxy)-3-methylquinoline: Lacks the piperazinyl group, which may result in different biological activities.

    4-(4-Fluorophenoxy)-8-(piperazin-1-yl)quinoline: Lacks the methyl group, which may affect its chemical properties and reactivity.

    3-Methyl-8-(piperazin-1-yl)quinoline: Lacks the fluorophenoxy group, which may result in different biological activities.

Uniqueness

4-(4-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline is unique due to the combination of its fluorophenoxy, methyl, and piperazinyl groups, which contribute to its distinct chemical properties and potential applications. The presence of the fluorophenoxy group may enhance its biological activity and stability, while the piperazinyl group may improve its solubility and pharmacokinetic properties.

Eigenschaften

CAS-Nummer

922734-52-9

Molekularformel

C20H20FN3O

Molekulargewicht

337.4 g/mol

IUPAC-Name

4-(4-fluorophenoxy)-3-methyl-8-piperazin-1-ylquinoline

InChI

InChI=1S/C20H20FN3O/c1-14-13-23-19-17(20(14)25-16-7-5-15(21)6-8-16)3-2-4-18(19)24-11-9-22-10-12-24/h2-8,13,22H,9-12H2,1H3

InChI-Schlüssel

UZUGJLQJNQQQJB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C2C(=C1OC3=CC=C(C=C3)F)C=CC=C2N4CCNCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.